molecular formula C16H13N5O5S2 B2996811 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide CAS No. 303035-38-3

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide

Cat. No.: B2996811
CAS No.: 303035-38-3
M. Wt: 419.43
InChI Key: VZMKKWZJRDHCBB-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide (CAS: 448240-47-9) is a small-molecule compound with the molecular formula C₂₀H₁₅N₅O₅S₂ and a molecular weight of 469.5 g/mol . Its structure features a 5-nitrothiophene-2-carboxamide core linked to a 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl group. Key physicochemical properties include an XLogP3 value of 3.5, indicating moderate lipophilicity, and a high topological polar surface area (TPSA) of 184 Ų, suggesting significant hydrogen-bonding capacity . These attributes make it a candidate for targeting enzymes or receptors requiring both hydrophobic and polar interactions, though its specific biological activity remains uncharacterized in the provided evidence.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O5S2/c1-10-8-9-17-16(18-10)20-28(25,26)12-4-2-11(3-5-12)19-15(22)13-6-7-14(27-13)21(23)24/h2-9H,1H3,(H,19,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMKKWZJRDHCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylpyrimidine-2-amine with 4-nitrobenzenesulfonyl chloride to form an intermediate sulfamoyl compound. This intermediate is then reacted with 5-nitrothiophene-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfamoyl group can be reduced to a sulfonamide.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the carboxamide position.

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfamoyl-linked heterocyclic derivatives. Below is a detailed comparison with analogs reported in the literature:

Structural Analogues with Sulfamoyl-Pyrimidine Moieties

(S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (Compound 7) Molecular Formula: C₂₄H₂₂N₄O₄S Key Features: Replaces the nitrothiophene carboxamide with a naphthalene-propanamide group. Synthesis: Achieved via standard coupling reactions, with elemental analysis showing minor deviations (e.g., O% found: 13.95 vs. Implications: The bulkier naphthalene group may reduce solubility compared to the nitrothiophene derivative.

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

  • Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂
  • Key Features : Retains the 5-nitrothiophene carboxamide but substitutes the sulfamoyl-pyrimidine with a trifluoromethyl/methoxy-thiazole group.
  • Synthesis : Synthesized using HATU-mediated coupling, yielding 42% purity , likely due to steric hindrance from the trifluoromethyl group .
  • Implications : Fluorine substituents enhance metabolic stability but may reduce bioavailability due to increased hydrophobicity.

2-(1,3-Dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide (CF7) Molecular Formula: Not explicitly stated, but features a dioxoisoindoline-pentanamide group. Key Features: Shares the sulfamoyl-pyrimidine motif but lacks the nitrothiophene core.

Analogues with Nitrothiophene Carboxamide Cores

N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Molecular Formula: C₁₄H₇F₂N₃O₃S₂ Key Features: Differs in the thiazole substituent (3,5-difluorophenyl vs. sulfamoyl-pyrimidine). Synthesis: Achieved 99.05% purity, indicating favorable reactivity of the difluorophenyl group .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound 7 Trifluoromethyl-Thiazole Difluorophenyl-Thiazole
Molecular Weight 469.5 g/mol 462.52 g/mol 429.39 g/mol 375.36 g/mol
XLogP3 3.5 Not reported ~4.2 (estimated) ~3.8 (estimated)
Hydrogen Bond Donors 2 2 2 2
Hydrogen Bond Acceptors 9 8 9 7
TPSA 184 Ų ~150 Ų (est.) ~170 Ų (est.) ~140 Ų (est.)
  • Key Trends :
    • The target compound’s higher TPSA (184 Ų) suggests superior solubility compared to Compound 7 but may limit membrane permeability.
    • Fluorinated analogs exhibit higher logP values , favoring lipid bilayer penetration but risking metabolic oxidation.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s nitrothiophene and sulfamoyl groups require precise coupling conditions (e.g., HATU/Et₃N in DCM) to avoid byproducts .
  • Biological Potential: Pyrimidine-sulfamoyl derivatives are frequently explored as enzyme inhibitors (e.g., dihydrofolate reductase in sulfonamides ). The nitro group may confer antibacterial or antiparasitic activity, as seen in nitroheterocyclic drugs .
  • Structural Insights: Dihedral angles in analogous pyrimidine derivatives (e.g., ~12° in ) suggest planar arrangements that enhance stacking interactions with aromatic amino acids .

Biological Activity

Overview

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a nitrothiophene moiety and a sulfamoyl group, which are known to influence its interactions with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C18H15N5O5SC_{18}H_{15}N_{5}O_{5}S. The presence of the nitro group and the sulfamoyl moiety suggests potential for diverse biological activities, particularly in cancer therapeutics and enzyme inhibition.

Property Value
Molecular Weight461.5 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count9
Rotatable Bond Count7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in cell cycle regulation. Research indicates that this compound may inhibit cyclin-dependent kinases (CDKs) by binding to their ATP-binding sites, disrupting normal cell cycle progression and potentially inducing apoptosis in cancer cells.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through its action on CDKs. In vitro assays revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has also been explored. It was found to effectively inhibit certain proteases and kinases, which are crucial for cancer progression. The inhibition mechanism involves competitive binding at the active site of these enzymes, leading to reduced enzymatic activity and subsequent effects on cellular processes.

Case Studies

  • MCF-7 Cell Line Study : In a study evaluating the effects of this compound on MCF-7 cells, researchers observed a dose-dependent decrease in cell viability with IC50 values indicating potent anticancer activity. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptosis markers.
  • HeLa Cell Line Study : Similar results were obtained with HeLa cells, where the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study highlighted the potential of this compound as a lead candidate for further development in cancer therapy .

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